2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
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Overview
Description
2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, also known as N-acetyl-L-glutamic acid 5-tert-butyl ester, is a compound with the molecular formula C11H19NO5. It is a derivative of glutamic acid, an important amino acid in the human body. This compound is characterized by the presence of an acetamido group, a tert-butyl ester, and a pentanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves the acylation of L-glutamic acid with acetic anhydride, followed by esterification with tert-butyl alcohol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetamido and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamido and ester groups under basic or acidic conditions.
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16) |
InChI Key |
FALCCLKESWGSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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